3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one
Overview
Description
“3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” is an organic compound that has been studied for its synthetic potential and biological activity . It is a product of the one-pot Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . It is also known as dehydroacetic acid .
Synthesis Analysis
The synthesis of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” has been studied using the one-pot Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating and microwave activation . The products of these reactions were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .Molecular Structure Analysis
According to NMR data, compounds of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” in CDCl3 solution exist as equilibrium mixtures of two tautomers . Their 1H NMR spectra showed signals due to the primary amino group, methyl group, CH proton, 5-H, and aromatic protons .Chemical Reactions Analysis
The chemical reactions of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” have been studied under both conventional heating and microwave irradiation . The main factor responsible for the formation of structures is the long reaction time (up to 46 h) which favors hydrolysis of urea with liberation of ammonia, and the latter acts as the nitrogen-containing component .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” include a molecular weight of 141.13 . More detailed properties like solubility, melting point, boiling point, etc., are not available in the retrieved papers.Safety And Hazards
The safety and hazards associated with “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” include hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” could involve further exploration of its synthetic potential and biological activity . More studies could be conducted to understand how the substituent in the aldehyde component affects the conversion and selectivity in the modified Biginelli reaction of keto lactone .
properties
IUPAC Name |
3-amino-4-hydroxy-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-2-4(8)5(7)6(9)10-3/h2,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJEABMVDRMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716038 | |
Record name | 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one | |
CAS RN |
83432-20-6 | |
Record name | 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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